リモネンオキシド, (-)

概要

説明

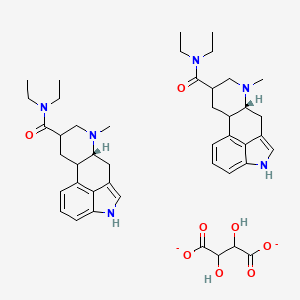

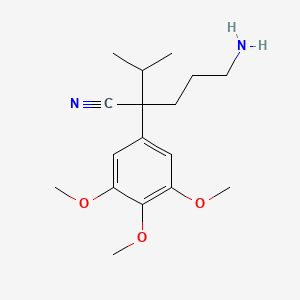

Limonene oxide, (-)-, also known as (4R)-1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane, is a monoterpene epoxide derived from limonene. It is a colorless liquid with a characteristic citrus-like odor. This compound is found naturally in the essential oils of citrus fruits and is used in various industrial applications due to its unique chemical properties.

科学的研究の応用

Limonene oxide has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of biobased polymers and copolymers.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential antitumoral and antinociceptive activities.

Industry: Utilized in the production of fragrances, flavors, and as a green solvent in cleaning products.

作用機序

Target of Action

Limonene oxide, (-)-, also known as L-1,2-Epoxylimonene, is a bioactive chemical . It has been found to have antimicrobial properties , acting primarily on the cytoplasmic membrane in Gram-positive bacterial cells and the outer membrane in Gram-negative bacteria .

Mode of Action

The mode of action of limonene oxide, (-)-, involves its interaction with these cellular targets, leading to changes in their function. For instance, it has been suggested that limonene inhibits viral DNA polymerase during the reproduction cycle when new viral DNA is synthesized . .

Biochemical Pathways

Limonene oxide, (-)-, affects various biochemical pathways. It has been found to have anti-inflammatory effects by reducing pro-inflammatory cytokines (TNF-α, IL-1β, COX-2), suppressing the TLR4/NF-κB/AP-1 signaling pathways, and modulating oxidative stress through Nrf2 activation . The exact biochemical pathways affected by limonene oxide, (-)-, and their downstream effects are complex and require further investigation.

Pharmacokinetics

It is known that the drug-like properties of limonene and its metabolites could be used to predict their in vivo pharmacokinetics and pharmacodynamic properties .

Result of Action

The result of limonene oxide, (-)-'s action at the molecular and cellular level includes the destruction of cell integrity and wall structure , damage to the cell membrane , and hindrance of ATP synthesis by inhibiting the activity of the respiratory complex and ATPase . These effects contribute to its antinociceptive and antitumoral activities .

Action Environment

The action, efficacy, and stability of limonene oxide, (-)-, can be influenced by various environmental factors. For instance, the photocatalytic degradation of pollutants results in an exceptionally selective catalyst for the aerobic limonene epoxidation to 1,2-limonene oxide under solar light irradiation . .

生化学分析

Biochemical Properties

The biocatalytic epoxidation of both enantiomers of limonene was carried out in the presence of a peroxygenase-containing preparation from oat (Avena sativa) flour . Different reaction profiles were observed depending on the starting enantiomer of limonene, but in both cases, the 1,2-monoepoxide was obtained as the main product with excellent diastereoselectivity .

Cellular Effects

These include antitumor, antiviral, anti-inflammatory, and antibacterial activities .

Temporal Effects in Laboratory Settings

In laboratory settings, “Limonene oxide, (-)-” has shown stability and effectiveness. Trans-1,2-monoepoxide and cis-1,2-monoepoxide were isolated from the reaction of ®-limonene and (S)-limonene, respectively, and the reactions were scaled-up to 0.17 M substrate concentration .

Metabolic Pathways

“Limonene oxide, (-)-” is involved in the metabolic pathways of limonene. Limonene and its metabolites, including “Limonene oxide, (-)-”, can interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

Limonene oxide can be synthesized through the epoxidation of limonene. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a tungsten-based catalyst. This reaction is typically carried out at a temperature of 323 K in a solvent-free environment, achieving high selectivity and conversion rates .

Industrial Production Methods

Industrial production of limonene oxide often employs similar epoxidation techniques but on a larger scale. The process involves the use of environmentally friendly oxidants and catalysts to ensure high efficiency and minimal environmental impact. The reaction conditions are optimized to maximize yield and purity of the product .

化学反応の分析

Types of Reactions

Limonene oxide undergoes various chemical reactions, including:

Oxidation: Limonene oxide can be further oxidized to produce carveol and carvone.

Reduction: It can be reduced to form diols under specific conditions.

Substitution: Limonene oxide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alcohols, amines, and thiols can react with limonene oxide under acidic or basic conditions.

Major Products

Carveol: Formed through partial oxidation.

Carvone: Produced via complete oxidation.

Diols: Result from reduction reactions.

Various derivatives: Formed through substitution reactions.

類似化合物との比較

Similar Compounds

Limonene: The parent compound from which limonene oxide is derived.

Carveol: An oxidation product of limonene oxide.

Carvone: Another oxidation product of limonene oxide.

Limonene dioxide: A related epoxide with two epoxide groups.

Uniqueness

Limonene oxide is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

特性

IUPAC Name |

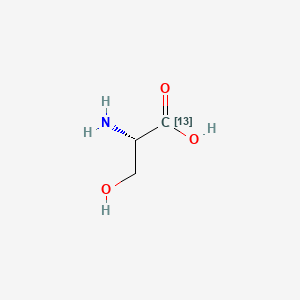

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-IDKOKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; cool minty aroma | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

203719-53-3 | |

| Record name | Limonene oxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Limonene oxide, (-) has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.

ANone: Researchers utilize various techniques to characterize limonene oxide, (-), including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify limonene oxide, (-) in complex mixtures, like essential oils. [, , , , ]

- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR provide detailed structural information about limonene oxide, (-). [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in limonene oxide, (-). [, ]

A: Research indicates that exposure to oxygen and heat can significantly alter the aroma profile of essential oils containing limonene oxide, (-). Specifically, these conditions promote the formation of limonene oxide isomers and L-carvone, contributing to sweet, floral, and minty notes. []

A: Studies have shown that limonene oxide, (-) readily sorbs into LDPE. Interestingly, the presence of LDPE appears to slow down the oxidation process compared to a control without LDPE. This suggests LDPE might offer a level of protection against oxidation. []

A: Yes, limonene oxide, (-) serves as a valuable monomer for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. [, , , ]

A: Limonene oxide, (-) can be polymerized to form poly(limonene carbonate) using carbon dioxide (CO2) and a suitable catalyst. [, ] It can also be copolymerized with anhydrides, such as phthalic anhydride, to produce polyesters. [, ]

A: Limonene oxide, (-) acts as a substrate in the cycloaddition reaction with CO2 to produce cyclic carbonates. This reaction is often catalyzed by metal complexes, like zirconium or aluminum-based catalysts, in conjunction with a co-catalyst such as tetra-n-butylammonium bromide. [, ]

A: Yes, density functional theory (DFT) calculations have been used to investigate the Meinwald rearrangement of limonene oxide, (-), providing insights into reaction mechanisms and energetics. []

A: The stereochemistry of limonene oxide plays a crucial role in its reactivity. For instance, cis-limonene oxide and trans-limonene oxide lead to different products in the Meinwald rearrangement. [] Similarly, the stereochemistry of the epoxide influences the stereoregularity of the resulting polycarbonate in the copolymerization with CO2. []

A: Yes, researchers have developed techniques to separate the cis- and trans-isomers of limonene oxide. One method involves a water-promoted kinetic separation, achieving high diastereoselectivity. [] Another approach utilizes aqueous mercury(II)-mediated or acid-catalyzed hydration. []

A: While limonene oxide, (-) is a bio-based compound, research on its environmental impact and degradation pathways is still developing. Understanding its fate in the environment and potential for biodegradation is crucial for sustainable applications. [, ]

A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS) or olfactometry (O), is commonly employed to separate, identify, and quantify limonene oxide, (-) in complex matrices like essential oils. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。